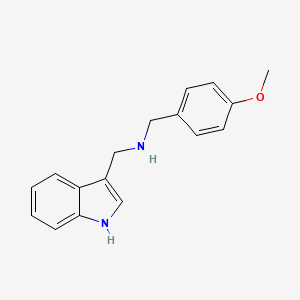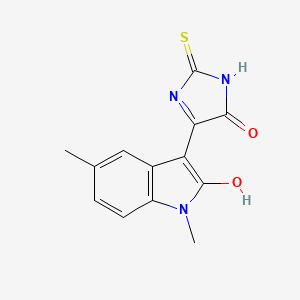
(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions designed to introduce specific functional groups or to construct the compound's core structure. For example, the synthesis of various amine phenol ligands and their complexes, as reported by Liu et al. (1993), involves the KBH4 reduction of Schiff base derivatives, indicating a method that could potentially be adapted for synthesizing "(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine" (Liu, Yang, Rettig, & Orvig, 1993).
Molecular Structure Analysis
The molecular structure of compounds similar to "(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine" is often characterized using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. Studies like those by Becerra, Rojas, & Castillo (2021) on related compounds provide insight into the structural characteristics, highlighting the importance of understanding the spatial arrangement for predicting reactivity and interaction with biological targets (Becerra, Rojas, & Castillo, 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds like "(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine" often explore their potential as intermediates for further chemical transformations. For instance, Ogurtsov & Rakitin (2021) discussed the synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine derivatives, providing a basis for understanding how similar indole-based compounds might undergo chemical reactions (Ogurtsov & Rakitin, 2021).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and crystal structure, are crucial for its application in various fields. Studies on compounds with similar structural features, such as those by Butcher et al. (2007), can offer valuable insights into the physical characteristics of "(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine" by analogy (Butcher, Jasinski, Mayekar, Yathirajan, & Narayana, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are fundamental to understanding a compound's utility in synthesis and its behavior under various conditions. The work by Feringa & Lange (1988) on the addition of amines to substrates provides an example of how the chemical properties of similar compounds are analyzed and manipulated for synthetic applications (Feringa & Lange, 1988).
Scientific Research Applications
Anticancer Activity
The compound (1H-indol-3-ylmethyl)(4-methoxybenzyl)amine has been a subject of interest in cancer research. Schiff bases derived from thiadiazole compounds, related structurally to the compound , have demonstrated potential in cancer therapy. For instance, specific derivatives have shown DNA protective abilities and exhibited cytotoxicity on cancer cell lines such as PC-3 and MDA-MB-231. The IC50 values for these compounds suggest their efficacy in inhibiting cancer cell proliferation (Gür et al., 2020). Similarly, new indole derivatives containing pyrazoles have been developed and tested for tumor cell-growth inhibition, indicating the compound's potential role in antitumor activity (Farghaly, 2010).
Synthesis and Structural Analysis
(1H-indol-3-ylmethyl)(4-methoxybenzyl)amine and its derivatives have been synthesized and analyzed for various structural and functional properties. For instance, reactions involving this compound have led to the synthesis of ellipticine, a product used in various chemical applications (Miki et al., 2001). Moreover, the synthesis of related compounds like (2,3-Dihydro-1H-indol-5-ylmethyl)amine has been reported, offering potential pharmacological properties (Ogurtsov & Rakitin, 2021).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of (1H-indol-3-ylmethyl)(4-methoxybenzyl)amine and its derivatives. Compounds synthesized from this chemical have shown strong antimicrobial activity against various bacterial and fungal strains, indicating its potential as a component in antimicrobial agents (Raju et al., 2010). These studies suggest the compound's utility in developing new therapeutic agents with antimicrobial properties.
Catalytic Applications
The compound has also been studied for its catalytic properties. Palladacycles derived from this compound have been designed and synthesized, showing promise as catalysts in chemical reactions (Singh et al., 2017). Such applications demonstrate the compound's versatility and potential utility in various chemical processes.
properties
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-15-8-6-13(7-9-15)10-18-11-14-12-19-17-5-3-2-4-16(14)17/h2-9,12,18-19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBSGVFDKGPZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-{5-[(methylthio)methyl]-2-furoyl}piperidin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B5660366.png)
![2-{3-(cyclopropylmethyl)-5-[2-(6-methyl-2-oxopyridin-1(2H)-yl)ethyl]-1H-1,2,4-triazol-1-yl}benzoic acid](/img/structure/B5660368.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5660371.png)
![5-{[4-(carboxymethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5660375.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5660377.png)
![5-bromo-N-[4-(diethylamino)phenyl]-2-furamide](/img/structure/B5660387.png)

![8-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B5660404.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5660412.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5660414.png)
![1-[3-(4-benzyl-6-hydroxy-1,4-diazepan-1-yl)-3-oxopropyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5660424.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[3-(1H-imidazol-2-yl)benzoyl]piperidine](/img/structure/B5660430.png)
![(3S*,4R*)-4-methyl-1-[(1-methyl-1H-benzimidazol-5-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5660447.png)